molecular formula C14H20O2 B12746689 3-Hydroxy-2,2,4-trimethylvalerophenone CAS No. 96863-69-3

3-Hydroxy-2,2,4-trimethylvalerophenone

Cat. No.: B12746689
CAS No.: 96863-69-3
M. Wt: 220.31 g/mol
InChI Key: NTLHUUOZCDMCSK-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2,4-trimethylvalerophenone is a high-purity chemical compound offered for research and development purposes. Compounds with this structural motif, featuring a hydroxy group and a bulky, trimethyl-substituted carbon chain attached to a ketone, are of significant interest in synthetic organic chemistry. They are frequently investigated as key synthetic intermediates or building blocks in the preparation of more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials . The specific steric and electronic properties imparted by the 2,2,4-trimethyl group can influence the compound's reactivity and physical characteristics, making it a valuable subject for method development and exploration in chemical synthesis . Researchers can utilize this reagent in various transformations, including further functionalization of the hydroxy group or reactions at the carbonyl center. As with all chemicals of this nature, proper handling procedures should be followed. This product is intended for laboratory research use only and is not classified or approved for use in humans, animals, or as a pesticide. Disclaimer: The information provided is for illustrative purposes based on the analysis of similar chemical structures. Researchers should independently verify the specifications and properties of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96863-69-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-hydroxy-2,2,4-trimethyl-1-phenylpentan-1-one

InChI

InChI=1S/C14H20O2/c1-10(2)12(15)14(3,4)13(16)11-8-6-5-7-9-11/h5-10,12,15H,1-4H3

InChI Key

NTLHUUOZCDMCSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis for 3-Hydroxy-2,2,4-trimethylvalerophenone

Retrosynthetic analysis, or the practice of mentally deconstructing a target molecule into simpler, commercially available starting materials, is a cornerstone of synthetic planning. lkouniv.ac.inuleth.caslideshare.net This process involves identifying strategic bond disconnections that correspond to reliable and high-yielding chemical reactions. uleth.ca

For this compound, several disconnections are strategically viable. The most prominent approach for β-hydroxy carbonyl compounds is a disconnection of the Cα-Cβ bond (C2-C3 bond), which corresponds to an Aldol (B89426) condensation reaction. lkouniv.ac.inspuvvn.edu This is a powerful strategy for forming carbon-carbon bonds. wikipedia.org

Another key strategy involves a Functional Group Interconversion (FGI) of the hydroxyl group to a ketone, yielding a 1,3-dicarbonyl precursor. This intermediate can then be disconnected. A third primary disconnection targets the bond between the phenyl ring and the carbonyl group, suggesting a Friedel-Crafts acylation or a Grignard-type reaction. chemicalbook.com

Strategic Disconnections for this compound

Disconnection TypeBond CleavedCorresponding ReactionStrategic Advantage
AldolC2 – C3Aldol CondensationDirectly forms the β-hydroxy ketone motif and allows for potential stereocontrol during the C-C bond formation.
Grignard/Friedel-CraftsPhenyl – C1(CO)Grignard Addition / Friedel-Crafts AcylationUtilizes simple, common starting materials like benzene (B151609) and allows for late-stage introduction of the phenyl group.
FGI followed by C-C CleavageC3 – C4Michael Addition / Grignard AdditionOffers alternative routes that may circumvent steric hindrance issues present in other approaches.

This table presents a simplified overview of potential retrosynthetic strategies.

Based on the strategic disconnections, several precursor molecules can be identified.

Aldol-Based Precursors : The most direct Aldol disconnection points to the reaction between the enolate of 2,2-dimethylpropiophenone (B1678491) and isobutyraldehyde (B47883). Controlling this crossed-aldol reaction would be crucial to avoid self-condensation. wikipedia.orglkouniv.ac.in

Grignard-Based Precursors : A disconnection at the phenyl-carbonyl bond suggests the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a suitable activated carboxylic acid derivative, such as 3-hydroxy-2,2,4-trimethylpentanoyl chloride. organic-chemistry.orgacechemistry.co.uk Alternatively, the entire valerophenone (B195941) backbone could be assembled first, leading to the precursor 2,2,4-trimethyl-1-phenylpentan-3-one, which would then undergo reduction.

Friedel-Crafts Precursors : This approach would involve the acylation of benzene with valeryl chloride or a derivative thereof. chemicalbook.comwikipedia.org

Contemporary Synthetic Routes to this compound

Modern synthetic methods offer various pathways to construct the target molecule, focusing on efficiency and stereochemical control.

The assembly of the core carbon skeleton is the initial major challenge.

Aldol Condensations : A crossed Aldol condensation is a primary route for forming the C2-C3 bond. iitk.ac.in To achieve selectivity, the reaction would likely involve the pre-formation of a specific enolate, for instance, by treating 2,2-dimethylpropiophenone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate would then react with isobutyraldehyde as the electrophile. lkouniv.ac.in The low temperature required for such reactions helps to control the reaction kinetically and improve selectivity.

Grignard Additions : Grignard reagents are powerful carbon nucleophiles used extensively in C-C bond formation. byjus.comsigmaaldrich.com One potential route involves the addition of phenylmagnesium bromide to 3-hydroxy-2,2,4-trimethylpentanal. organic-chemistry.orglibretexts.org The aldehyde precursor would need to be synthesized separately, and the hydroxyl group would require a protecting group to prevent it from reacting with the strongly basic Grignard reagent. uleth.ca Following the Grignard addition, the resulting secondary alcohol at C1 would be oxidized to the target ketone.

Heck Reactions : While less conventional for this specific target, the Heck reaction offers a pathway for aryl-alkene coupling. rug.nlnih.gov A hypothetical route could involve the palladium-catalyzed coupling of iodobenzene with an allylic alcohol precursor, such as 2,2,4-trimethylpent-1-en-3-ol. Certain Heck reaction variants are known to produce ketones from allylic alcohols, potentially forming the desired valerophenone structure directly. rug.nlacs.org

Assuming a synthetic route that proceeds through the keto-precursor 2,2,4-trimethyl-1-phenylpentan-3-one, the stereoselective reduction of the C3 carbonyl is critical for establishing the desired stereochemistry at that center.

Asymmetric Reductions : A variety of methods exist for the enantioselective reduction of prochiral ketones. wikipedia.org Catalytic asymmetric hydrogenation using transition metal complexes with chiral ligands, such as Ruthenium-BINAP systems, is a powerful technique. wikipedia.org Alternatively, stoichiometric chiral reducing agents, like borohydrides or aluminum hydrides modified with chiral ligands, can provide high levels of enantioselectivity. wikipedia.org Biocatalytic reductions using isolated ketoreductase (KRED) enzymes or whole-cell systems like baker's yeast are also highly effective for producing chiral alcohols with excellent enantiomeric excess (% ee). acs.orgresearchgate.netnih.gov

Selected Methods for Asymmetric Ketone Reduction

MethodReagent/CatalystTypical Outcome
Catalytic HydrogenationRu-BINAP / H₂High % ee, requires high pressure
Transfer HydrogenationChiral Ru or Rh complex, isopropanolHigh % ee, milder conditions
Stoichiometric ReductionChirally modified NaBH₄ or LiAlH₄Good to excellent % ee
Biocatalytic ReductionKetoreductases (KREDs), Baker's YeastExcellent % ee, environmentally benign

This table summarizes common approaches for the stereoselective reduction of a keto precursor.

The target molecule possesses two adjacent stereocenters at C3 and C4, meaning four possible stereoisomers exist (syn and anti diastereomers, each as a pair of enantiomers). Achieving control over both relative (syn/anti) and absolute (R/S) stereochemistry is a significant synthetic challenge.

The relative stereochemistry between the C3 hydroxyl group and the C4 methyl group is typically set during the carbon-carbon bond-forming step, most notably in an Aldol condensation. The stereochemical outcome can often be predicted using the Zimmerman-Traxler model, which analyzes the chair-like six-membered transition state. By carefully selecting the enolate counterion (e.g., lithium vs. boron) and reaction conditions, one can favor the formation of either the syn or anti diastereomer. researchgate.net

The absolute stereochemistry is then determined by the chirality of the reagents or catalysts used. For instance, a diastereoselective Aldol reaction using a chiral auxiliary on one of the precursor molecules can establish both the relative and absolute configuration in a single step. Alternatively, if a racemic mixture of diastereomers is formed, the subsequent asymmetric reduction of the keto group (as described in 2.2.2) can selectively produce one enantiomer, a process known as a kinetic resolution.

Catalyst Systems and Reaction Optimization

Optimization of catalyst systems is paramount in achieving desired yields and selectivities. The choice of catalyst—whether a transition metal complex, a small organic molecule, or an enzyme—dictates the reaction pathway and its outcome.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful methods for C-C bond formation and C-H functionalization. Palladium and Ruthenium complexes are particularly notable for their versatility in synthesizing aryl ketones and their derivatives.

Palladium-catalyzed cross-coupling reactions provide a robust route to aryl ketones. One such method involves the coupling of aryl bromides with acyl anion equivalents, such as N-tert-butylhydrazones. organic-chemistry.orgberkeley.edu This approach avoids the need for organometallic reagents like Grignard reagents and exhibits broad functional group tolerance. organic-chemistry.org The reaction typically employs a palladium precursor, such as Pd₂(dba)₃, in combination with a phosphine ligand like DPEphos or Xantphos, to achieve high yields. acs.org Another palladium-catalyzed strategy involves the cross-coupling of arylboronic acids with mixed anhydrides generated in situ from carboxylic acids, offering a convenient one-pot synthesis of functionalized ketones. organic-chemistry.org

Ruthenium-catalyzed reactions have emerged as a powerful tool for the ortho-functionalization of aromatic ketones through chelation-assisted C-H bond activation. acs.orgrsc.org This methodology allows for the direct alkenylation or arylation of the C-H bond ortho to the ketone group. rsc.orgresearchgate.net For example, catalysts like RuH₂(CO)(PPh₃)₃ can facilitate the arylation of aromatic ketones using arylboronates as the arene source. rsc.org More recent developments report the use of in situ-generated Ru(0) catalysts from stable Ru(II) precatalysts for the hydroarylation of alkynes with weakly-coordinating ketones, expanding the accessibility of diverse ketone building blocks. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Aryl Ketones

Catalyst SystemReactantsReaction TypeKey Features
Pd₂(dba)₃ / DPEphos or XantphosAryl Bromide + N-tert-butylhydrazoneC-C Cross-CouplingHigh functional group tolerance; avoids stoichiometric organometallics. organic-chemistry.orgacs.org
(Phosphane)palladium complexesArylboronic Acid + Carboxylic AcidSuzuki-type CouplingConvenient one-pot synthesis in wet THF. organic-chemistry.org
RuH₂(CO)(PPh₃)₃Aromatic Ketone + ArylboronateC-H ArylationDirect functionalization of the ortho C-H bond. rsc.org
[Ru(p-cymene)Cl₂]₂ / AgSbF₆Aromatic Ketone + OlefinC-H AlkenylationChelation-assisted, highly regio- and stereoselective. acs.orgresearchgate.net

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based catalysts. This field has provided powerful methods for the enantioselective synthesis of α-hydroxyketones.

Proline-catalyzed aldol reactions represent a foundational strategy in organocatalysis. wikipedia.orgnih.gov L-proline and its derivatives catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde to produce β-hydroxy ketones with high enantioselectivity. youtube.com The mechanism is believed to proceed through an enamine intermediate formed between the ketone and the proline catalyst. nih.gov This approach has been extended to intermolecular reactions, greatly expanding its utility. nih.gov

Another significant approach is the enantioselective Friedel-Crafts alkylation of phenols or naphthols with glyoxal hydrates, catalyzed by quinine-derived thiourea organocatalysts. acs.orgnih.gov This reaction provides access to highly enantioenriched α-hydroxyketones with excellent yields (up to 97%) and enantioselectivities (up to 99% ee). acs.orgnih.govbuchler-gmbh.com The bifunctional nature of the catalyst, which can activate both the nucleophile and the electrophile through hydrogen bonding, is crucial for its high efficiency and stereocontrol. sci-hub.st

Furthermore, chiral primary amine catalysts can be used in asymmetric decarboxylative chlorination of β-ketocarboxylic acids to yield α-chloroketones, which can then undergo nucleophilic substitution with a hydroxide source to furnish chiral tertiary α-hydroxyketones without loss of enantiopurity. nih.gov

Table 2: Selected Organocatalytic Methods for Chiral Hydroxyketone Synthesis

CatalystReactantsReaction TypeProduct TypeYield / Enantioselectivity
L-ProlineKetone + AldehydeAldol Reactionβ-HydroxyketoneGood yields, high ee. nih.gov
Quinine-derived thioureaNaphthol + Arylglyoxal HydrateFriedel-Crafts Alkylationα-HydroxyketoneUp to 97% yield, up to 99% ee. acs.orgnih.gov
Chiral Primary Amine / NCSβ-Ketocarboxylic AcidDecarboxylative Chlorinationα-ChloroketoneHigh enantioselectivity. nih.gov

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations under mild, environmentally benign conditions. For the synthesis of chiral hydroxyketones, two primary biocatalytic strategies are relevant: the stereoselective hydroxylation of a ketone precursor or the stereoselective reduction of a diketone.

Enzymes such as Cytochrome P450 monooxygenases are capable of performing regio- and enantioselective α-hydroxylation of ketones to produce chiral acyloins (α-hydroxyketones). nih.gov P450-BM3 and its mutants, developed through directed evolution, have shown remarkable efficiency, achieving up to 99% regioselectivity and 99% enantiomeric excess. nih.gov This method provides a direct route to chiral α-hydroxyketones from simple ketone precursors. nih.gov

Alternatively, alcohol dehydrogenases (ADHs), also known as keto reductases, are widely used for the asymmetric reduction of prochiral ketones to optically active alcohols. matthey.comnih.govproquest.com By applying this principle to 1,2- or 1,3-diketones, one of the carbonyl groups can be selectively reduced to a hydroxyl group, yielding a chiral hydroxyketone. ADHs offer excellent stereoselectivity and operate under mild aqueous conditions, often using a co-substrate like isopropanol for cofactor regeneration, which makes the process economically and environmentally attractive. mdpi.comnih.gov Thiamine diphosphate-dependent lyases (ThDP-lyases) represent another biocatalytic route, catalyzing the carboligation of aldehydes to form enantiopure α-hydroxyketones. nih.gov

Table 3: Biocatalytic Routes to Chiral Hydroxyketones

Enzyme ClassTransformationSubstrateProductKey Advantages
Cytochrome P450 Monooxygenaseα-HydroxylationProchiral KetoneChiral α-HydroxyketoneHigh regio- and enantioselectivity (up to 99%). nih.gov
Alcohol Dehydrogenase (ADH)Asymmetric ReductionDiketoneChiral HydroxyketoneExcellent stereoselectivity, mild aqueous conditions, scalable. matthey.commdpi.com
Thiamine Diphosphate (ThDP)-dependent LyaseCarboligationAldehydesChiral α-HydroxyketoneForms enantiopure products from inexpensive starting materials. nih.gov

Purification and Isolation Methodologies for Complex Organic Compounds

The isolation and purification of the final product from a reaction mixture is a critical step in chemical synthesis. The choice of method depends on the physical properties of the target compound and the nature of the impurities. For a moderately polar, functionalized molecule like this compound, several techniques are applicable.

Crystallization is a primary technique for purifying solid organic compounds. wikihow.comuct.ac.zaorgchemboulder.com It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. orgchemboulder.com The impure solid is dissolved in a minimal amount of a suitable hot solvent to form a saturated solution, which upon slow cooling, allows the desired compound to form pure crystals, leaving impurities behind in the mother liquor. libretexts.org For compounds that are difficult to crystallize, techniques like adding a seed crystal or scratching the flask can initiate the process. wikihow.com

Chromatography is a versatile and powerful set of techniques for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. geeksforgeeks.orgallen.inemu.edu.tr

Column Chromatography: This is a preparative technique where the stationary phase (commonly silica gel or alumina) is packed into a column. The sample is loaded at the top, and a solvent (mobile phase) is passed through, eluting the components at different rates based on their polarity and affinity for the stationary phase. emu.edu.tr

High-Performance Liquid Chromatography (HPLC): HPLC is an advanced form of column chromatography that uses high pressure to force the solvent through columns with smaller particle sizes, achieving much higher resolution and faster separation times. shodex.com It can be used for both analytical and preparative-scale purification. ias.ac.in

Thin-Layer Chromatography (TLC): TLC is primarily an analytical technique used to monitor reaction progress and determine the purity of a compound, but it is based on the same principles as column chromatography. geeksforgeeks.org

Extraction is used to separate a compound from a mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is often used during the work-up of a reaction to remove inorganic salts or other water-soluble impurities.

Distillation is effective for purifying volatile liquids based on differences in boiling points. geeksforgeeks.org For compounds that are sensitive to high temperatures, vacuum distillation can be employed to lower the boiling point. geeksforgeeks.org

Table 4: Comparison of Purification Techniques

TechniquePrincipleBest Suited ForAdvantagesLimitations
CrystallizationDifferential solubility at varying temperatures.Purifying solid compounds. orgchemboulder.comCan yield very pure material; scalable. uct.ac.zaRequires a suitable solvent; may result in product loss in mother liquor.
Column ChromatographyDifferential adsorption on a solid stationary phase.Separating mixtures of compounds with different polarities. emu.edu.trHighly versatile; applicable to many compound types.Can be time-consuming and require large solvent volumes.
HPLCHigh-pressure column chromatography with small particles.High-resolution separation and purification of complex mixtures. shodex.comFast, highly efficient, and automated. chromatographyonline.comExpensive equipment; limited sample capacity in analytical scale.
ExtractionDifferential solubility in two immiscible liquids. Initial work-up to remove bulk impurities (e.g., salts).Simple, fast, and effective for initial cleanup.Incomplete separation; can form emulsions.

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The synthesis of β-hydroxy ketones such as this compound is classically achieved through an aldol reaction. A plausible route involves the crossed aldol condensation between the enolate of 3-methyl-2-butanone (B44728) and pivalophenone (2,2-dimethyl-1-phenylpropan-1-one), or more likely, the reaction of a specific enolate derived from 1-phenyl-2,2-dimethylpropan-1-one with isobutyraldehyde. The mechanism proceeds through the formation of an enolate intermediate, which then acts as a nucleophile.

The synthesis via an aldol reaction fundamentally involves several key intermediates and transition states:

Enolate Intermediate: The reaction is initiated by the deprotonation of a ketone at the α-carbon position using a base (like lithium diisopropylamide, LDA) to form a planar enolate. The geometry of this enolate (E or Z) can be critical in determining the stereochemical outcome of the reaction.

Tetrahedral Intermediate: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (isobutyraldehyde). This attack leads to the formation of a transient, negatively charged tetrahedral alkoxide intermediate. The spatial arrangement of the substituents in this intermediate is crucial for the stereochemistry of the final product.

Transition States: The stereochemical course of the reaction is often controlled by the energetics of the competing transition states. The Zimmerman-Traxler model, which proposes a six-membered chair-like transition state, is frequently used to predict the diastereoselectivity. In this model, the metal cation of the enolate coordinates with the carbonyl oxygen of the aldehyde, organizing the reactive partners. The preference for placing bulky substituents in equatorial positions within this transition state generally determines which diastereomer is favored.

Final Product Formation: The reaction is completed by the protonation of the tetrahedral alkoxide intermediate during an aqueous workup, yielding the neutral β-hydroxy ketone product.

Kinetic vs. Thermodynamic Control: The formation of the enolate can be under either kinetic or thermodynamic control. Kinetic control, typically achieved using a strong, sterically hindered base like LDA at low temperatures, favors the formation of the less substituted, more rapidly formed enolate. Thermodynamic control, using a weaker base at higher temperatures, allows for equilibration to the more stable, more substituted enolate.

Reversibility: The aldol addition step is often reversible, especially under base-catalyzed conditions. The position of the equilibrium depends on the stability of the reactants versus the products. The steric crowding in this compound, arising from the adjacent gem-dimethyl and isopropyl groups, may shift the equilibrium towards the starting materials, potentially requiring carefully controlled reaction conditions to achieve good yields.

Reactivity of the Hydroxyl Group and Carbonyl Moiety in Intramolecular Processes

The proximate hydroxyl and carbonyl groups in this compound can participate in intramolecular reactions. The significant steric hindrance imposed by the methyl groups at the C2 and C4 positions heavily influences this reactivity.

Intramolecular Hemiketal Formation: The hydroxyl group could theoretically attack the carbonyl carbon to form a five-membered cyclic hemiketal. However, the severe steric strain caused by the two methyl groups on the C2 carbon would likely make this cyclization process unfavorable.

Dehydration: Under acidic or basic conditions, elimination of the hydroxyl group can occur to form an α,β-unsaturated ketone. This dehydration reaction is a common subsequent step in aldol chemistry, leading to the aldol condensation product. The stability of the resulting conjugated system provides a thermodynamic driving force for this elimination.

Stereochemical Evolution and Diastereoselective/Enantioselective Control Mechanisms

The structure of this compound contains two stereocenters at positions C3 and C4, meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

Stereoisomer PairConfiguration at C3Configuration at C4Relationship
1RREnantiomer of (S,S)
2SSEnantiomer of (R,R)
3RSEnantiomer of (S,R)
4SREnantiomer of (S,R)

Diastereoselective Control: The relative stereochemistry (syn or anti) between the C3 hydroxyl and the C4 methyl group is determined during the C-C bond-forming aldol reaction. As described by the Zimmerman-Traxler model, the choice of enolate geometry (E vs. Z) and the metal cation can strongly influence the diastereomeric ratio. For example, a Z-enolate typically leads to the syn diastereomer, while an E-enolate favors the anti product.

Enantioselective Control: Achieving enantioselectivity requires the use of chiral reagents, catalysts, or auxiliaries. Several strategies could be employed:

Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone, such as a pseudoephedrine-based auxiliary, can direct the enolization and subsequent aldol reaction to produce a single enantiomer. nih.gov

Chiral Catalysts: The use of chiral metal catalysts, such as those based on rhodium or iridium, in hydrogenation reactions of the corresponding α,β-unsaturated ketone can produce the chiral alcohol with high enantiomeric excess. orgsyn.orgrsc.org Similarly, catalytic asymmetric aldol reactions using chiral ligands are a powerful tool.

Substrate-Controlled Synthesis: Asymmetric synthesis can be achieved through methods like Sharpless asymmetric dihydroxylation of a corresponding silyl (B83357) enol ether, which can establish the stereochemistry of the hydroxyl group with high enantioselectivity. researchgate.netresearchgate.net

Photochemical and Photophysical Studies of Valerophenone Frameworks

The valerophenone framework is a classic model for studying photochemical reactions, particularly the Norrish Type II reaction. spectrumchemical.comsigmaaldrich.com Although specific studies on this compound are limited, the behavior of the parent compound, valerophenone, provides a strong basis for understanding its photochemistry. wikipedia.org

The primary photochemical process for valerophenones is the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, proceeding through a six-membered transition state. acs.orgacs.org In this compound, the hydrogens on the C4 carbon are γ-hydrogens and are available for abstraction.

The process unfolds as follows:

Photoexcitation: Absorption of UV light promotes the molecule to an excited singlet state (S1).

Intersystem Crossing: The molecule rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T1).

γ-Hydrogen Abstraction: The excited triplet state abstracts a hydrogen atom from the C4 position, forming a 1,4-biradical intermediate.

Biradical Reactions: The resulting biradical can undergo two competing pathways:

Cleavage (Norrish Type II): The Cα-Cβ bond (C2-C3 bond) cleaves to yield a molecule of acetophenone (B1666503) and an alkene (in this case, 3-methyl-2-butene).

Cyclization: The biradical can cyclize to form diastereomeric cyclobutanol (B46151) products.

Studies on valerophenone in aqueous solution show that the triplet lifetime is significantly longer than in hydrocarbon solvents, indicating that the rate of intramolecular hydrogen abstraction is lowered in aqueous media. acs.org

Table of Photochemical Parameters for Valerophenone (as a model system)

Parameter Value in Aqueous Solution (20 °C) Reference
Triplet Lifetime (τT) ~52 ns acs.org
Type II Quantum Yield (ΦII) ~1.0 (in 290-330 nm range) acs.org
Cleavage Quantum Yield (Φcleavage) 0.65 ± 0.04 acs.org

The photochemistry of aromatic ketones is dictated by the nature of their low-lying electronic excited states. caltech.edu

Excited States: Upon excitation, two main types of triplet states are accessible: the n,π* state (involving promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital) and the π,π* state (involving promotion of an electron from a π to a π* orbital of the aromatic ring). The Norrish Type II hydrogen abstraction reaction proceeds specifically from the n,π* triplet state. acs.org In polar solvents like water, the π,π* state can be stabilized, sometimes becoming the lowest energy triplet state, which can reduce the efficiency of the photochemical reaction. acs.orgacs.org

Energy Transfer: The excited triplet state of the valerophenone framework can be "quenched" by an external molecule in a process called triplet-triplet energy transfer. rsc.org This occurs if the quencher molecule has a lower triplet energy than the valerophenone. In such a process, the valerophenone returns to its ground state without reacting, and the quencher is promoted to its triplet state. This phenomenon is used to study reaction mechanisms and determine triplet state energies and lifetimes. acs.orgosti.gov

Mechanistic Investigations of Formation and Transformation

Photochemical Transformations

The photochemical behavior of ketones is a well-studied area of organic chemistry, with the Norrish Type I and Type II reactions being primary pathways for phototransformation. wikipedia.org These reactions are initiated by the absorption of light by the carbonyl group, leading to an excited state that can undergo subsequent cleavage or rearrangement reactions. While specific studies on 3-Hydroxy-2,2,4-trimethylvalerophenone are not extensively documented in publicly available literature, the principles of Norrish reactions, as observed in structurally related ketones, provide a strong framework for understanding its likely photochemical fate.

Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. scispace.com This process, also known as α-cleavage, results in the formation of two radical intermediates: an acyl radical and an alkyl radical. wikipedia.org The stability of the resulting alkyl radical is a key factor in determining the favorability of this pathway.

For a ketone like this compound, two potential α-cleavage pathways exist:

Pathway A: Cleavage of the bond between the carbonyl carbon and the tertiary carbon bearing the hydroxyl and trimethyl groups. This would yield a benzoyl radical and a highly substituted, stabilized tertiary alkyl radical.

Pathway B: Cleavage of the bond between the carbonyl carbon and the phenyl group. This would yield a phenacyl radical and a hydrogen atom.

Given the high stability of the tertiary alkyl radical formed in Pathway A, this is the more probable Norrish Type I cleavage route. Following their formation, these radical intermediates can undergo several secondary reactions, including:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl radical. wikipedia.org

Recombination: The initial radical pair can recombine to reform the starting ketone. wikipedia.org

Disproportionation: Hydrogen transfer between the radicals can lead to the formation of an aldehyde and an alkene.

The specific products formed will depend on the reaction conditions, such as the solvent and the presence of radical scavengers.

Norrish Type II Reaction

The Norrish Type II reaction is an intramolecular process that occurs in ketones possessing an abstractable γ-hydrogen atom. wikipedia.org The reaction proceeds through the formation of a 1,4-biradical intermediate via intramolecular hydrogen abstraction by the excited carbonyl oxygen. youtube.com This biradical can then undergo one of two principal secondary reactions:

Cleavage (Fragmentation): The Cα-Cβ bond cleaves to yield an enol (which tautomerizes to a ketone) and an alkene. researchgate.net

Cyclization (Yang Cyclization): The two radical centers combine to form a cyclobutanol (B46151). researchgate.net

In the case of this compound, the molecule possesses γ-hydrogens on the isopropyl group. Therefore, it is expected to be susceptible to Norrish Type II photoreactions. The abstraction of a γ-hydrogen would lead to a 1,4-biradical. The subsequent fate of this biradical would be a competition between cleavage and cyclization.

The substitution pattern on the β-carbon can influence the outcome of the Norrish Type II reaction. For instance, β-substitution is known to favor photoelimination (cleavage). youtube.com In this compound, the β-carbon is heavily substituted, which might influence the ratio of cleavage to cyclization products.

The study of valerophenone (B195941), a structurally related, albeit simpler, alkyl phenyl ketone, provides valuable insights. Upon irradiation, valerophenone undergoes Norrish Type II reaction to form acetophenone (B1666503) (from cleavage) and 2-methyl-1-phenylcyclobutanol (from cyclization). researchgate.net The ratio of these products is known to be dependent on factors such as solvent and temperature. researchgate.net

The presence of the hydroxyl group at the β-position in this compound could also play a role in its photochemical behavior, potentially influencing the lifetime and reaction pathways of the excited state and any radical intermediates through intramolecular hydrogen bonding or other electronic effects.

Below are interactive data tables summarizing the key aspects of Norrish Type reactions in ketones related to this compound.

Table 1: Overview of Norrish Type Reactions

Reaction TypeInitial Photochemical StepKey IntermediateMajor Secondary ReactionsStructural Requirement
Norrish Type I α-cleavage of the bond adjacent to the carbonyl group. wikipedia.orgAcyl and alkyl radical pair. wikipedia.orgDecarbonylation, Recombination, Disproportionation. wikipedia.orgNone, but favored by stable radical formation.
Norrish Type II Intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen. youtube.com1,4-biradical. researchgate.netCleavage to an enol and an alkene, Cyclization to a cyclobutanol. researchgate.netPresence of an abstractable γ-hydrogen. wikipedia.org

Table 2: Products of Norrish Type II Reaction of Valerophenone

ReactantReaction TypeCleavage ProductCyclization Product
ValerophenoneNorrish Type IIAcetophenone researchgate.net2-Methyl-1-phenylcyclobutanol researchgate.net

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of 3-Hydroxy-2,2,4-trimethylvalerophenone. docbrown.info

High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis for Connectivity and Stereochemistry

The structural backbone and stereochemistry of this compound can be meticulously mapped out using a combination of NMR experiments.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides the initial count of chemically non-equivalent protons and information about their local environment through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure of this compound, a set of predicted signals can be described.

Predicted ¹H NMR Data for this compound This table is predictive and based on established chemical shift principles. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationNotes
Aromatic-H (ortho)~7.9-8.1d (doublet)2HMost deshielded aromatic protons due to proximity to the carbonyl group.
Aromatic-H (meta, para)~7.4-7.6m (multiplet)3HOverlapping signals for the remaining phenyl protons.
CH-OH (C3-H)~3.8-4.0d (doublet)1HCouples with the adjacent C4-H proton.
CH(CH₃)₂ (C4-H)~2.0-2.3m (multiplet)1HCouples with C3-H and the two methyl groups at C4.
C(CH₃)₂ (C2-CH₃)~1.2-1.4s (singlet) x 26HTwo singlet signals for the geminal methyl groups, which are diastereotopic.
CH(CH₃)₂ (C4-CH₃)~0.9-1.1d (doublet) x 26HTwo doublets for the isopropyl methyl groups, which are diastereotopic.
OHVariables (singlet, broad)1HChemical shift and shape are dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data for this compound This table is predictive and based on established chemical shift principles. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
C=O (Carbonyl)~205-210Ketone carbonyl carbon, highly deshielded.
Aromatic C (quaternary, C-ipso)~135-140The aromatic carbon directly attached to the carbonyl group.
Aromatic C-H (para)~132-134Aromatic methine carbon.
Aromatic C-H (ortho)~128-130Two equivalent aromatic methine carbons.
Aromatic C-H (meta)~127-129Two equivalent aromatic methine carbons.
C-OH (C3)~75-80Carbon bearing the hydroxyl group.
C(CH₃)₂ (C2)~45-50Quaternary carbon at the alpha position.
CH(CH₃)₂ (C4)~30-35Methine carbon of the isopropyl group.
C(CH₃)₂ (C2-CH₃)~20-25Two diastereotopic methyl carbons.
CH(CH₃)₂ (C4-CH₃)~18-22Two diastereotopic methyl carbons.

2D NMR for Structural Connectivity

While 1D spectra suggest the types of atoms present, 2D NMR experiments establish the molecular framework. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. nih.gov For this compound, a key correlation would be observed between the proton on C3 (CH-OH) and the proton on C4, confirming their adjacency. Further correlations would link the C4 proton to the protons of its two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). epa.gov It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, the proton signal at ~3.8-4.0 ppm would show a cross-peak with the carbon signal at ~75-80 ppm, assigning them both to the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). scielo.br It is crucial for identifying connectivity across quaternary carbons. Key HMBC correlations would include the C2-methyl protons to the carbonyl carbon (C=O), the C2 quaternary carbon, and the C3 methine carbon. The ortho-aromatic protons would show a correlation to the carbonyl carbon, linking the phenyl ring to the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. scielo.br NOESY is vital for determining stereochemistry and conformation. For instance, correlations between the C2-methyl protons and the C3 proton could help define the preferred conformation around the C2-C3 bond.

Advanced NMR Techniques for Conformational Analysis and Dynamic Processes

The static picture provided by standard NMR can be expanded by using advanced techniques. For a flexible molecule like this compound, variable-temperature (VT) NMR studies could reveal information about rotational barriers around the single bonds (e.g., C2-C3 and C3-C4). At lower temperatures, the rotation might slow sufficiently to allow for the observation of distinct conformers. Furthermore, dynamic processes such as the chemical exchange of the hydroxyl proton with residual water or other protic species in the solvent can be studied, often appearing as a broadening of the OH signal.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and deducing structural features through the analysis of fragmentation patterns. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures molecular mass with very high precision, typically to four or five decimal places. chemicalbook.com This allows for the determination of a unique elemental composition, thereby validating the molecular formula. For this compound, the molecular formula is C₁₄H₂₀O₂.

Calculated Monoisotopic Mass : 220.14633 Da uni.lu

An HRMS experiment would be expected to yield a measured mass that matches this value with an error of less than 5 ppm, confirming the elemental composition and ruling out other possibilities. PubChem Lite predicts a protonated adduct [M+H]⁺ at an m/z of 221.15361. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the molecule's structure. docbrown.infopharmaffiliates.com The fragmentation of this compound would likely proceed through several key pathways characteristic of ketones and alcohols. np-mrd.org

A primary fragmentation pathway for aromatic ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.

Cleavage 1 : Loss of the substituted alkyl chain to yield a benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a very prominent peak in the spectra of alkyl phenyl ketones.

Cleavage 2 : Loss of the phenyl group (C₆H₅•) to form an acylium ion at m/z 115.

Other significant fragmentation patterns would involve the aliphatic portion of the molecule.

McLafferty Rearrangement : While a classic McLafferty rearrangement is not possible, a related rearrangement involving the hydroxyl group could occur.

Dehydration : Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would lead to a fragment ion at m/z 202 ([M-H₂O]⁺). uni.lu

Alkyl Chain Fragmentation : Cleavage at the C3-C4 bond could lead to the loss of an isopropyl radical, resulting in a fragment at m/z 177.

Predicted Key MS/MS Fragments for this compound This table is predictive and based on established fragmentation principles.

Predicted m/zProposed Fragment IonProposed Neutral Loss
221.15[M+H]⁺-
203.14[M+H-H₂O]⁺H₂O
177.13[M+H-C₃H₇•]⁺Isopropyl radical
105.03[C₆H₅CO]⁺C₈H₁₅O₂•
77.04[C₆H₅]⁺C₈H₁₅O₂• + CO

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for the rapid identification of functional groups. chemicalbook.comnih.gov

For this compound, the IR spectrum would be dominated by absorptions corresponding to its key functional groups: the hydroxyl group (O-H), the ketone (C=O), and the aromatic ring.

O-H Stretch : The hydroxyl group gives rise to a characteristic broad absorption band in the region of 3600-3200 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding. nih.gov The exact position and shape can provide clues about the extent and nature of this bonding.

C-H Stretches : Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from aliphatic C-H bonds. chemicalbook.com

C=O Stretch : A strong, sharp absorption band between 1685-1665 cm⁻¹ is expected for the carbonyl group of the aryl ketone. The conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone. The presence of hydrogen bonding with the nearby hydroxyl group could potentially lower this frequency further and cause broadening.

C=C Stretches : Aromatic ring C=C stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Bands for this compound This table is predictive and based on established group frequencies.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H stretch, broadAlcohol (H-bonded)
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic
1685 - 1665C=O stretch, strongAryl Ketone
1600 - 1450C=C stretchAromatic Ring
1250 - 1000C-O stretchAlcohol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule responsible for its color, or more broadly, its UV-Vis absorption.

In this compound, the primary chromophore is the benzoyl group (the C6H5-C=O moiety). The electronic spectrum of this compound is expected to be dominated by transitions associated with this group. The key electronic transitions for ketones like this compound are the n → π* and π → π* transitions. masterorganicchemistry.com

π → π Transitions:* These are typically high-energy transitions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic ketones, these transitions usually occur at shorter wavelengths (higher energy) and have high molar absorptivity (ε). For acetophenone (B1666503), a related simple ketone, a strong absorption band corresponding to the π → π* transition is observed. researchgate.net The phenyl group and the carbonyl group in this compound are conjugated, which influences the energy of these transitions.

n → π Transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital of the carbonyl group. masterorganicchemistry.com These transitions are characteristically weak (low molar absorptivity) and appear at longer wavelengths compared to π → π* transitions. For simple ketones, this absorption is often observed in the 270-300 nm region. masterorganicchemistry.com

The presence of the hydroxyl group at the β-position is not expected to significantly alter the primary chromophore but may have subtle effects on the electronic transitions through intramolecular interactions or by influencing the solvent-solute interactions. The bulky trimethylpentyl group may cause steric hindrance that could slightly alter the planarity of the benzoyl group, potentially leading to minor shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to simpler valerophenone (B195941) derivatives.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

TransitionExpected λmax (nm)Expected Molar Absorptivity (ε)Chromophore
π → π~240 - 250HighBenzoyl group
n → π~270 - 290LowCarbonyl group

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unequivocal information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C3). Therefore, this compound can exist as two enantiomers (R and S). X-ray crystallography of a single crystal grown from an enantiomerically pure sample would allow for the determination of its absolute configuration.

Currently, there are no publicly available crystal structures for this compound. However, if a suitable single crystal could be obtained, X-ray diffraction analysis would yield a detailed structural model. This would reveal:

Conformation: The preferred spatial arrangement of the bulky 2,2,4-trimethylpentyl group relative to the phenyl group. Steric hindrance between these groups would likely dictate a non-planar conformation.

Intramolecular Interactions: The presence and geometry of any intramolecular hydrogen bonding between the β-hydroxyl group and the carbonyl oxygen. This would be evident from the O-H•••O distance and angle.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.

Such data would be invaluable for understanding the molecule's physical properties and for computational modeling studies.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) for Ground State Properties and Conformational Landscapes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3-Hydroxy-2,2,4-trimethylvalerophenone, a DFT approach, such as using the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), would be employed to determine its ground state properties.

The initial step involves geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This would reveal key bond lengths, bond angles, and dihedral angles. Given the rotational freedom around several single bonds in this compound, a conformational analysis would be crucial. This involves systematically rotating bonds to map out the potential energy surface and identify all stable conformers (local minima) and the transition states that connect them. The results would indicate the most likely shapes the molecule adopts at room temperature.

From the optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP) map which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is invaluable for mapping out the step-by-step pathways of chemical reactions. For the synthesis of this compound, these methods could be used to understand how the molecule is formed.

Energy Barriers and Reaction Pathways

To study a reaction mechanism, one must identify the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Using methods like DFT, computational chemists can locate the TS structures for a proposed reaction pathway. The energy difference between the reactants and the transition state gives the activation energy (energy barrier). researchgate.net A high activation energy implies a slow reaction, while a low barrier suggests a faster process. By mapping the entire pathway, a complete energy profile of the reaction can be constructed, revealing whether it is exothermic or endothermic and identifying the rate-determining step (the step with the highest energy barrier). rsc.org

Catalytic Effects and Solvent Influences on Reaction Energetics

The environment in which a reaction occurs can dramatically alter its course and speed. Computational models can account for these effects. For instance, if the synthesis of this compound is catalyzed, the catalyst would be included in the calculation. The model would show how the catalyst interacts with the reactants to provide an alternative reaction pathway with a lower activation energy. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations can elucidate the dynamic nature of its structure, which is governed by the rotational freedom around its single bonds and the interactions between its functional groups.

Conformational Flexibility:

The conformational landscape of this compound is primarily determined by the torsion angles around the C-C bonds of the pentyl chain and the bond connecting the carbonyl group to the phenyl ring. The presence of bulky groups, such as the tert-butyl and isopropyl moieties, imposes significant steric constraints, which in turn limits the number of accessible low-energy conformations.

An MD simulation would typically reveal the preferential orientations of the hydroxyl and carbonyl groups. Quantum-chemical analyses of similar ketones suggest that multiple low-lying conformers can exist, often distinguished by the relative arrangement of substituents. nih.gov For this compound, key dihedral angles, such as the O=C-C-O torsion angle, would be of particular interest. The interplay between intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen and steric hindrance from the adjacent methyl groups would be a central aspect of its conformational flexibility.

To illustrate the type of data obtained from such a study, a hypothetical analysis of the major conformers of this compound is presented below. This is based on general principles of conformational analysis for flexible molecules. chemrxiv.org

Table 1: Hypothetical Major Conformers and Their Properties

Conformer Dihedral Angle (O=C-C-O) (°) Relative Energy (kcal/mol) Key Intramolecular Interaction
A ~10 0.0 Strong Intramolecular H-bond
B ~170 2.5 Sterically Relaxed, No H-bond

| C | ~-90 | 4.1 | Gauche Conformation |

This table is illustrative and intended to represent the type of data that would be generated from a detailed conformational analysis.

Intermolecular Interactions:

In a condensed phase, the behavior of this compound is also governed by its interactions with neighboring molecules. MD simulations can provide a detailed picture of these intermolecular forces. The primary interactions would likely involve hydrogen bonding, where the hydroxyl group acts as a hydrogen bond donor and the carbonyl oxygen and hydroxyl oxygen can act as acceptors.

Furthermore, weaker interactions, such as C-H···O and C-H···π interactions, are expected to play a significant role in the crystal packing and solution-phase structuring of the molecule. rsc.org An analysis of the radial distribution functions from an MD simulation would quantify the probability of finding neighboring molecules at a certain distance, highlighting the dominant intermolecular contacts.

A quantitative analysis of intermolecular interactions in similar crystal structures has shown that dispersion forces and electrostatic interactions are often the dominant stabilizing forces. rsc.org The energy framework tool, for instance, could be used to visualize and quantify the interaction energies between molecular pairs in a simulated crystal lattice.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-3-methylcyclopentanone

Chemical Reactivity and Derivatization Studies

Reactions at the Hydroxyl Moiety

The secondary hydroxyl group in 3-Hydroxy-2,2,4-trimethylvalerophenone is a prime site for a variety of chemical modifications, including oxidation, reduction, and protection through esterification, etherification, and silylation.

The oxidation of the secondary alcohol in the presence of the ketone can be achieved using selective oxidizing agents. Thermodynamics generally favor the oxidation of secondary alcohols to ketones over the oxidation of primary alcohols to aldehydes. researchgate.net For a molecule like this compound, which already contains a ketone, selective oxidation of the secondary alcohol would lead to a 1,3-diketone. Reagents such as those based on chromium (VI), like pyridinium (B92312) chlorochromate (PCC), are commonly used for the oxidation of secondary alcohols to ketones under mild conditions. libretexts.org Other methods include using N-chlorosuccinimide mediated by oxoammonium salts, which has shown high chemoselectivity for primary alcohols but can also oxidize secondary alcohols, albeit less efficiently. nih.gov

Conversely, the reduction of the ketone in the presence of the hydroxyl group can lead to the formation of a 1,3-diol. The stereochemical outcome of this reduction is highly dependent on the reagents and conditions employed. Diastereoselective reductions of β-hydroxy ketones are well-established, with methods like the Narasaka-Prasad reduction yielding syn-1,3-diols and the Evans-Saksena reduction affording anti-1,3-diols. youtube.comwikipedia.org The Narasaka-Prasad reduction typically utilizes a boron chelating agent, such as BBu₂OMe, in conjunction with a reducing agent like sodium borohydride (B1222165). wikipedia.org This chelation-controlled approach directs the hydride delivery to produce the syn diastereomer. youtube.comwikipedia.org The Evans-Saksena reduction, on the other hand, employs a different boron reagent to facilitate an intramolecular hydride delivery, resulting in the anti product. wikipedia.org Reductions of β-hydroxy ketones with samarium(II) iodide (SmI₂) have also been shown to exhibit solvent-dependent diastereoselectivity, with THF and DME favoring the syn diol and acetonitrile (B52724) favoring the anti diol. nih.gov

Table 1: Selective Oxidation and Reduction Reactions of β-Hydroxy Ketones
Transformation Reagent(s) Product Type Key Features
Oxidation of secondary alcohol Pyridinium chlorochromate (PCC) 1,3-Diketone Mild oxidation of secondary alcohols. libretexts.org
syn-Reduction of ketone BBu₂OMe, NaBH₄ (Narasaka-Prasad) syn-1,3-Diol Chelation-controlled intermolecular hydride delivery. wikipedia.org
anti-Reduction of ketone Me₄N⁺BH(OAc)₃⁻ (Evans-Saksena) anti-1,3-Diol Intramolecular hydride delivery.
Reduction of ketone SmI₂, MeOH syn or anti-1,3-Diol Diastereoselectivity is solvent-dependent. nih.gov

The hydroxyl group can be readily converted into a variety of derivatives through esterification, etherification, and silylation. These reactions are not only crucial for creating new compounds with potentially altered biological activities but also for protecting the hydroxyl group during subsequent synthetic steps.

Esterification can be accomplished through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. ncert.nic.in For more sensitive substrates, milder conditions can be employed, such as using an acid chloride or anhydride (B1165640) with a base like pyridine. The synthesis of β-hydroxy esters from ketones and ethyl acetate (B1210297) using lithium amide has also been reported. acs.org

Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. nih.gov This method is effective for preparing a wide range of ethers.

Silylation is a very common method for protecting alcohols due to the ease of formation and cleavage of silyl (B83357) ethers. The alcohol is reacted with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. sc.edu The resulting silyl ether is stable under many reaction conditions but can be readily removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Table 2: Derivatization of the Hydroxyl Group
Reaction Reagents Functional Group Formed
Esterification Carboxylic acid, H⁺ catalyst Ester
Esterification Acid chloride, Pyridine Ester
Etherification 1. NaH, 2. Alkyl halide Ether
Silylation TBDMSCl, Imidazole Silyl Ether

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group is a site of electrophilicity, making it susceptible to attack by a wide range of nucleophiles. Furthermore, the adjacent α-protons exhibit acidity, allowing for the formation of enolates and subsequent functionalization.

Nucleophilic addition to the ketone carbonyl is a fundamental reaction that can introduce a variety of substituents. libretexts.orgpressbooks.pub The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), results in the formation of tertiary alcohols. Hydride reagents, like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), reduce the ketone to a secondary alcohol, as discussed in the context of 1,3-diol formation.

The stereochemistry of nucleophilic addition to the ketone in a β-hydroxy ketone is influenced by the existing stereocenter at the hydroxyl-bearing carbon. Chelation control can play a significant role, where a metal ion coordinates to both the carbonyl oxygen and the hydroxyl oxygen, creating a rigid cyclic intermediate that directs the nucleophile to attack from a specific face. organic-chemistry.orgacs.orgacs.org This can lead to high diastereoselectivity in the formation of the new stereocenter. For example, the reduction of protected α-hydroxy ketones with Red-Al has been shown to be an efficient chelation-controlled process. organic-chemistry.org

The protons on the carbon atom alpha to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate. fiveable.memasterorganicchemistry.com The formation of an enolate from a β-hydroxy ketone requires careful choice of base to avoid deprotonation of the more acidic hydroxyl group. Protection of the hydroxyl group is often necessary before performing enolate chemistry.

Once formed, the enolate is a powerful nucleophile and can react with various electrophiles in α-alkylation reactions. mnstate.edunih.govyoutube.com For instance, reaction with an alkyl halide will introduce an alkyl group at the α-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is common for generating enolates for alkylation. youtube.com The aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation, involves the reaction of an enolate with an aldehyde or ketone. libretexts.orglibretexts.org In the case of this compound, intramolecular aldol reactions could be envisioned under certain conditions if the hydroxyl group is first oxidized.

Transformations Involving the Aromatic Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. The acyl group is a deactivating, meta-directing group. quora.com Therefore, electrophiles will preferentially add to the meta position of the benzene (B151609) ring. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation and alkylation (using an acyl or alkyl halide and a Lewis acid catalyst). The presence of the hydroxyalkyl side chain may have some influence on the reactivity and regioselectivity, but the deactivating effect of the ketone is generally dominant.

Article on this compound Deferred Due to Lack of Scientific Data

An in-depth review of scientific literature and chemical databases has revealed a significant lack of published research on the chemical compound this compound. As a result, the generation of a detailed article focusing on its chemical reactivity and derivatization, as per the requested outline, cannot be fulfilled at this time.

Comprehensive searches for specific data on the electrophilic aromatic substitution patterns, palladium-catalyzed cross-coupling reactions for further functionalization, and rearrangement reactions and fragmentations of this compound have yielded no specific results. The compound, with the molecular formula C₁₄H₂₀O₂, is listed in chemical databases, but detailed experimental studies concerning its reactivity appear to be absent from the public scientific record.

While general principles of chemical reactivity for related structures such as valerophenones and β-hydroxy ketones are known, applying this general information to this compound without specific experimental data would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

For an article of this nature to be generated, it would require foundational research to be conducted and published by the scientific community. This would include, but not be limited to:

Electrophilic Aromatic Substitution (EAS) Pattern Analysis: Studies to determine the regioselectivity of substitution on the phenyl ring, influenced by the existing acyl and hydroxyl groups.

Palladium-Catalyzed Cross-Coupling Reaction Studies: Research demonstrating the viability of reactions such as Suzuki, Heck, or Buchwald-Hartwig amination on this specific molecule to create new carbon-carbon or carbon-heteroatom bonds.

Rearrangement and Fragmentation Analysis: Mechanistic studies, likely involving techniques such as mass spectrometry, to understand the structural rearrangements and fragmentation pathways the molecule undergoes under various conditions.

Without such primary research, the creation of the requested content, including detailed research findings and data tables, is not possible. We will continue to monitor the scientific literature and will be prepared to generate the requested article should relevant research on this compound become available.

Advanced Analytical Methodologies for Research Applications

Chromatographic Method Development for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for the separation and analysis of 3-Hydroxy-2,2,4-trimethylvalerophenone from reaction mixtures, synthetic intermediates, and potential degradation products. The development of robust chromatographic methods is paramount for ensuring the quality and integrity of research findings.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The optimization of HPLC methods involves a systematic investigation of various parameters to achieve the desired separation efficiency, resolution, and analysis time.

Key parameters for HPLC method optimization include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A reversed-phase C18 column is often a suitable starting point for the separation of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities.

The following table illustrates a potential optimization strategy for the HPLC analysis of this compound:

ParameterCondition 1Condition 2Condition 3Rationale for Optimization
Column C18, 5 µm, 4.6 x 250 mmC8, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mmTo evaluate the effect of stationary phase polarity and particle size on peak shape and resolution.
Mobile Phase 60% Acetonitrile / 40% Water70% Methanol / 30% WaterGradient: 50-90% Acetonitrile in 10 minTo optimize the elution strength for better separation of impurities from the main compound.
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/minTo assess the impact on analysis time, resolution, and column backpressure.
Detection (UV) 254 nm220 nmDiode Array Detector (DAD) ScanTo determine the optimal wavelength for maximum absorbance and to check for co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile byproducts that may arise during its synthesis. These byproducts could include unreacted starting materials, solvent residues, or side-reaction products.

In GC-MS analysis, the sample is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The choice of a suitable capillary column, such as a non-polar DB-5ms or a mid-polar DB-17ms, is critical for achieving good separation of potential volatile impurities.

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. In stereoselective synthesis or in studies investigating stereospecific interactions, it is crucial to determine the enantiomeric excess (e.e.) of the product. Chiral chromatography is the most effective technique for separating and quantifying enantiomers.

This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. Common chiral selectors include cyclodextrin (B1172386) derivatives, polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), and Pirkle-type phases. The development of a chiral separation method involves screening various CSPs and mobile phases to find the optimal conditions for baseline resolution of the two enantiomers.

Spectrophotometric and Spectrofluorometric Assays for Quantitative Analysis in Research Settings

Spectrophotometric and spectrofluorometric methods can be developed for the quantitative analysis of this compound in various research applications. These methods are often rapid and cost-effective.

UV-Visible spectrophotometry can be used for quantification based on the Beer-Lambert law, provided the compound has a chromophore that absorbs light in the UV-visible range. The aromatic ring in this compound is expected to exhibit absorbance in the UV region. A calibration curve of absorbance versus concentration would be constructed using standards of known concentration to quantify the compound in unknown samples.

Spectrofluorometry, while potentially more sensitive and selective than spectrophotometry, would require the compound to be fluorescent or to be derivatized with a fluorescent tag. The intrinsic fluorescence of this compound would need to be evaluated. If it is not sufficiently fluorescent, derivatization of the hydroxyl group with a fluorogenic reagent could be explored to develop a highly sensitive assay.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Sample Analysis

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples in a research context, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer superior selectivity and sensitivity.

LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. In MS/MS, a specific precursor ion corresponding to the compound of interest is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification at very low levels.

The following table outlines a hypothetical LC-MS/MS method for this compound:

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B in 5 minutes
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) To be determined by infusion and fragmentation studies
Scan Type Selected Reaction Monitoring (SRM)

GC-MS/MS operates on a similar principle but is coupled with gas chromatography, making it suitable for volatile and thermally stable derivatives of the analyte.

Development of Robust and Reproducible Analytical Protocols

The development of robust and reproducible analytical protocols is a critical final step to ensure the reliability and transferability of the analytical methods. A robust method is one that is insensitive to small, deliberate variations in method parameters, while reproducibility refers to the ability of different laboratories to obtain the same results.

Method validation is performed according to established guidelines and typically includes the assessment of the following parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

By systematically developing and validating these advanced analytical methodologies, researchers can ensure the generation of high-quality, reliable data in their studies involving this compound.

Potential Applications As a Precursor in Complex Organic Synthesis Academic Focus

Building Block for the Synthesis of Natural Products with Related Structural Motifs

Chiral β-hydroxy ketones are crucial intermediates in the asymmetric synthesis of numerous natural products. nih.gov Their value stems from the aldol (B89426) reaction, a powerful method for carbon-carbon bond formation. nih.gov While direct applications of 3-Hydroxy-2,2,4-trimethylvalerophenone in natural product synthesis are not documented, its core structure is analogous to intermediates formed in polyketide biosynthesis.

Theoretically, the stereocenters at the hydroxyl and adjacent carbon can be controlled through diastereoselective synthesis, such as the Narasaka-Prasad reduction for 1,3-syn-diols or the Evans-Saksena reduction for 1,3-anti-diols, should the ketone be reduced. The bulky t-butyl and isopropyl groups would likely play a significant role in directing the stereochemical outcome of such reactions. The phenyl ketone moiety also offers a site for further functionalization.

Precursor for Advanced Pharmaceutical Intermediates (emphasis on synthetic utility, not biological activity)

β-Hydroxy ketones are versatile precursors for a range of functionalities found in pharmaceutically relevant molecules. Their synthetic utility is well-established for creating compounds such as 1,3-diols, β-amino alcohols, and α,β-unsaturated ketones. nih.gov Phenyl ketone derivatives, in a broader sense, are recognized for their diverse pharmacological activities. nih.gov

The transformation of this compound could lead to several classes of advanced intermediates:

1,3-Diols: Diastereoselective reduction of the ketone would yield a 1,3-diol. These motifs are common in various bioactive molecules.

α,β-Unsaturated Ketones: Dehydration of the β-hydroxy ketone would furnish an α,β-unsaturated ketone, a valuable Michael acceptor in conjugate addition reactions for forming new carbon-carbon and carbon-heteroatom bonds.

β-Amino Ketones: Conversion of the hydroxyl group to an amine, potentially via an oxidation-reductive amination sequence or through nucleophilic substitution of an activated hydroxyl group, would provide access to β-amino ketones, another important structural class in medicinal chemistry.

The significant steric hindrance of this compound would necessitate carefully chosen reaction conditions to achieve these transformations efficiently.

Studies on its Incorporation into Polymer Architectures (from a pure chemical synthesis perspective)

There is no direct evidence in the literature for the use of this compound in polymer synthesis. However, its functional groups offer theoretical possibilities for incorporation into polymer backbones or as pendant groups.

The hydroxyl group could serve as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to polyester (B1180765) chains with a bulky end group. Alternatively, it could be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, to be used as a monomer in free-radical polymerization. The bulky nature of the molecule would likely impart specific properties to the resulting polymer, such as increased rigidity and a higher glass transition temperature.

Catalyst Ligand or Auxiliary Development (if the structure permits)

The development of this compound as a catalyst ligand or chiral auxiliary is a speculative yet intriguing possibility. The presence of a hydroxyl group and a ketone offers potential coordination sites for metal centers.

If resolved into its separate enantiomers, this chiral β-hydroxy ketone could, in principle, be used as a chiral ligand in asymmetric catalysis. The steric bulk of the t-butyl and isopropyl groups could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in certain reactions. However, the development of such a ligand would require significant synthetic modification to enhance its coordination properties and to ensure its stability under catalytic conditions.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of β-hydroxy ketones is a cornerstone of organic chemistry, traditionally achieved through aldol (B89426) condensation reactions. ncert.nic.in For 3-Hydroxy-2,2,4-trimethylvalerophenone, this would involve the crossed condensation of a ketone with an aldehyde. google.com Future research should prioritize the development of synthetic protocols that are not only high-yielding but also align with the principles of green chemistry.

Key research objectives include:

Optimization of Aldol Condensation: Investigating the base-catalyzed (e.g., alkali metal hydroxides) condensation of 2,2-dimethylpropiophenone (B1678491) with isobutyraldehyde (B47883), focusing on minimizing the self-condensation of the aldehyde, which is a common side reaction. google.com

Exploring Mild Catalysis: Moving beyond strong bases to milder and more selective catalysts. This includes the use of organocatalysts, such as proline, which have proven effective for asymmetric aldol reactions and can be more environmentally benign. nih.gov

Aqueous Reaction Media: Developing synthetic methods that utilize water as a solvent. For example, scandium(III) fluoride (B91410) has been shown to catalyze the hydroxymethylation of silyl (B83357) enolates in aqueous media to produce β-hydroxy ketones. organic-chemistry.org Adapting such systems for more complex substrates like the target compound is a significant research goal.

Transition-Metal-Free Pathways: Investigating methods that avoid heavy or toxic transition metals. The phosphine-catalyzed addition of water to α,β-unsaturated ketones represents a metal-free approach to β-hydroxy ketones that operates at room temperature. organic-chemistry.org

A comparative table of potential synthetic strategies is presented below.

Table 1: Potential Synthetic Strategies and Research Goals

Synthetic Strategy Catalyst Type Potential Advantages Primary Research Goal for this compound
Crossed Aldol Condensation Alkali Metal Hydroxide Low-cost, simple reagents Maximize cross-condensation yield over aldehyde self-condensation google.com
Mukaiyama Aldol Reaction Lewis Acid (e.g., InI₃, ScF₃) High chemoselectivity, functional group tolerance organic-chemistry.org Optimize silyl enol ether synthesis from the sterically hindered ketone and subsequent catalytic addition
Organocatalytic Aldol Reaction Amine (e.g., Proline) Metal-free, potential for enantioselectivity, mild conditions nih.gov Develop an efficient organocatalytic system that overcomes steric hindrance from the trimethyl groups

Comprehensive Studies of Stereoselective Transformations

The C3 carbon atom in this compound is a chiral center. The controlled, stereoselective synthesis of its (R) and (S) enantiomers is a critical area for future research, as different stereoisomers can exhibit distinct biological activities or physical properties.

Unexplored avenues include:

Enantioselective Aldol Reactions: The development of catalytic asymmetric aldol reactions to directly produce enantiomerically pure this compound. This could involve chiral ligands in metal-catalyzed systems or chiral organocatalysts. nih.govnih.gov Research into how the bulky substituents on the ketone and aldehyde precursors influence the stereochemical outcome is needed.

Stereoselective Reduction: While the target compound is a β-hydroxy ketone, it can serve as a precursor to 1,3-diols via stereoselective reduction of the carbonyl group. Future work could explore diastereoselective reductions, such as the Narasaka-Prasad reduction (for syn-diols) or the Evans-Tishchenko reduction (for anti-diols), to generate new chiral molecules. youtube.com The existing stereocenter at C3 would direct the stereochemistry of the newly formed alcohol at C1.

Chiral Resolution: In the absence of an efficient stereoselective synthesis, classical resolution of a racemic mixture via diastereomeric salt formation or enzymatic resolution could be investigated.

Table 2: Potential Stereoselective Methods

Method Type of Control Key Reagents/Catalysts Expected Outcome for Research
Asymmetric Aldol Reaction Enantioselective Chiral ligands (e.g., BINOL) with metal salts; Chiral amines (e.g., proline) nih.govresearchgate.net Direct synthesis of a single enantiomer of this compound.
Narasaka-Prasad Reduction Diastereoselective (Substrate-directed) Bidentate Lewis acids (e.g., Bu₂BOMe) and a hydride source (e.g., NaBH₄) youtube.com Formation of the syn-1,3-diol from the β-hydroxy ketone with high diastereoselectivity.

Detailed Investigation of Its Reactivity in Complex Reaction Cascades

The bifunctional nature of this compound (containing both a hydroxyl and a carbonyl group) makes it an attractive substrate for cascade reactions, where multiple bonds are formed in a single operation. Research in this area could unlock novel molecular scaffolds.

Future research should focus on:

Tandem Reactions: Designing one-pot reactions where both the hydroxyl and carbonyl groups participate sequentially. For instance, an initial reaction at the hydroxyl group could be followed by an intramolecular reaction involving the ketone.

Homoenolate Reactivity: Using the hydroxyl group to direct reactions or to generate novel reactive intermediates. For example, cyclopropanols can act as homoenolate precursors in cascade reactions to build complex polycyclic systems like 3-hydroxyfluorenones. researchgate.net Investigating analogous reactivity for this acyclic β-hydroxy ketone is a promising avenue.

Prins-type Cyclizations: Exploring acid-catalyzed reactions where the hydroxyl group participates in cyclization reactions. Cascade aza-Prins/Friedel-Crafts reactions have been used to create complex heterocyclic structures from related starting materials. nih.gov

Influence of Steric Hindrance: A systematic study of how the significant steric bulk from the gem-dimethyl and isopropyl groups affects reactivity in cascade sequences is essential for predicting and controlling reaction outcomes.

Exploration of Novel Catalytic Systems for Its Formation or Derivatization

Catalysis is central to the synthesis and functionalization of this compound. Future work should extend beyond known systems to discover catalysts with superior performance for this specific substrate.

For its formation , research could target:

Heterobimetallic Catalysis: Systems using two different metals, such as Pd(0) and Yb(III), have been shown to promote decarboxylative aldol reactions. organic-chemistry.org Applying this concept could provide new synthetic routes.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile catalysts for a range of reactions, including the synthesis of β-hydroxy esters. organic-chemistry.org Their potential for catalyzing the formation of β-hydroxy ketones like the target compound warrants investigation.

For its derivatization , research could explore:

Selective Hydroxyl Group Reactions: Developing catalysts for the selective etherification or esterification of the sterically hindered secondary alcohol. nih.gov

Chemoselective Carbonyl Reactions: Identifying catalytic systems that can activate the ketone for nucleophilic addition without affecting the hydroxyl group, or vice-versa. Zirconocene complexes, for example, catalyze Tishchenko reactions for the stereoselective reduction of β-hydroxy ketones. figshare.com

Advanced Spectroscopic Studies for Dynamic Chemical Processes

While standard spectroscopic techniques (NMR, IR, MS) are essential for structural confirmation, advanced methods can provide deeper insight into the molecule's behavior.

Future studies could employ:

In-Situ Spectroscopy: Using techniques like real-time IR or NMR spectroscopy to monitor the formation of this compound. This would allow for detailed kinetic analysis and mechanism elucidation, leading to more efficient reaction optimization.

Photochemical Studies: Investigating the photochemistry of the compound. The photolysis and atmospheric reactions of similar hydroxyketones have been studied to understand their environmental fate and reaction mechanisms. researchgate.net UV-Vis spectroscopy could be used to study the formation of electron-donor-acceptor (EDA) complexes, which can be crucial in photoinduced reactions. acs.org

Advanced Mass Spectrometry: Using techniques like ion mobility-mass spectrometry to determine the collision cross section (CCS) of the molecule and its fragments. This data provides information about the three-dimensional shape of the ions in the gas phase. uni.lu

Table 3: Predicted and Expected Spectroscopic Data for this compound

Technique Expected Signature / Value Information Provided
IR Spectroscopy Strong C=O stretch (~1680-1700 cm⁻¹ for aromatic ketone); Broad O-H stretch (~3200-3600 cm⁻¹) libretexts.orgoregonstate.edu Confirmation of ketone and hydroxyl functional groups.
¹H NMR Spectroscopy Aldehydic H (~9-10 ppm, absent); α-protons (~2.0-2.5 ppm); Aromatic protons (~7-8 ppm) libretexts.org Elucidation of the proton environment and connectivity.
¹³C NMR Spectroscopy Carbonyl carbon (>190 ppm); Carbons attached to hydroxyl (~60-80 ppm) oregonstate.edu Confirmation of the carbon skeleton and functional groups.
Mass Spectrometry (EI) Molecular ion (M⁺); Fragments from α-cleavage next to the carbonyl group oregonstate.edu Determination of molecular weight and fragmentation pattern.

Deeper Computational Insight into Reaction Mechanisms and Molecular Properties

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules, complementing experimental work. For this compound, there is a significant opportunity to apply computational methods.

Key areas for future computational research include:

Mechanistic Elucidation: Using Density Functional Theory (DFT) to model the transition states of its synthetic routes (e.g., the aldol reaction). This can explain observed stereoselectivity and guide the design of more effective catalysts. youtube.com

Prediction of Molecular Properties: Calculating properties such as bond dissociation energies, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps to predict its reactivity and stability.

Conformational Analysis: Investigating the preferred three-dimensional conformations of the molecule, considering the rotational freedom and steric interactions of its bulky substituents. This is crucial for understanding its interaction with catalysts and other reactants.

Simulation of Spectra: Calculating theoretical IR and NMR spectra to aid in the interpretation of experimental data and confirm structural assignments.

By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound as a versatile chemical entity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.